(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one
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Overview
Description
(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both a thiazolidinone ring and a benzylidene group in the structure suggests potential for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
GNF-Pf-994, also known as (4Z,5Z)-5-[(4-hydroxyphenyl)methylidene]-4-(phenylimino)-1,3-thiazolidin-2-one, is a compound that has been identified as a potential antimalarial drug . The primary target of GNF-Pf-994 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, pfmfr3, by binding to it and inhibiting its function . This interaction results in decreased sensitivity to GNF-Pf-994 and other compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It is known that the compound has an impact on the metabolism of the malaria parasite, plasmodium falciparum . The compound’s interaction with its target, pfmfr3, affects the parasite’s metabolic pathways, leading to its death .
Pharmacokinetics
It is generally understood that the compound’s effectiveness is influenced by its absorption, distribution, metabolism, and excretion in the body . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The primary result of GNF-Pf-994’s action is the death of the malaria parasite, Plasmodium falciparum . By inhibiting the function of the pfmfr3 transporter, the compound disrupts the parasite’s metabolic processes, leading to its death .
Biochemical Analysis
Biochemical Properties
GNF-Pf-994 interacts with PAK4, a serine/threonine protein kinase, and plays a significant role in biochemical reactions . It inhibits PAK4, leading to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This interaction results in the suppression of cell proliferation and the induction of apoptosis .
Cellular Effects
The effects of GNF-Pf-994 on cells are profound. It suppresses the proliferation of human gastric cancer cells and induces apoptosis . This compound influences cell function by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway , which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GNF-Pf-994 involves the inhibition of PAK4, a serine/threonine protein kinase . This inhibition leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway , resulting in suppressed cell proliferation and induced apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate α-haloketone to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds generally involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve acidic or basic catalysts.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 4-(phenylamino)thiazolidin-2-one.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene derivatives: Known for their diverse biological activities.
Uniqueness
(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one is unique due to the combination of a thiazolidinone ring and a benzylidene group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-phenylimino-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(18-16(20)21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXRJTTYHNJAHR-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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